molecular formula C12H6BrClS B12828385 8-Bromo-1-chlorodibenzo[b,d]thiophene

8-Bromo-1-chlorodibenzo[b,d]thiophene

Cat. No.: B12828385
M. Wt: 297.60 g/mol
InChI Key: BMCWDXYUTUPDRF-UHFFFAOYSA-N
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Description

8-Bromo-1-chlorodibenzo[b,d]thiophene is an organosulfur compound that features a dibenzothiophene core substituted with bromine and chlorine atoms

Synthetic Routes and Reaction Conditions:

    Halogenation of Dibenzothiophene: One common method involves the halogenation of dibenzothiophene. This can be achieved by treating dibenzothiophene with bromine and chlorine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process.

    Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution, where dibenzothiophene is reacted with bromine and chlorine in the presence of a Lewis acid catalyst. This method ensures selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as

Properties

Molecular Formula

C12H6BrClS

Molecular Weight

297.60 g/mol

IUPAC Name

8-bromo-1-chlorodibenzothiophene

InChI

InChI=1S/C12H6BrClS/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H

InChI Key

BMCWDXYUTUPDRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(S2)C=CC(=C3)Br

Origin of Product

United States

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